

Unveiling the Spectroscopic Signature of 6-epi-Ophiobolin G: A Technical Guide

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For Immediate Release

This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for **6-epi-ophiobolin G**, a sesterterpenoid natural product. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for the spectroscopic characterization and experimental methodology related to this compound.

1H and 13C NMR Spectral Data

The structural elucidation of **6-epi-ophiobolin G**, a cytotoxic sesterterpene isolated from the marine-derived fungus Emericella variecolor GF10, relies heavily on one- and two-dimensional NMR spectroscopy.[1] The following tables summarize the reported 1H and 13C NMR chemical shifts.

Table 1: 1H NMR Spectral Data of **6-epi-Ophiobolin G** (in CDCl3, 800 MHz)

Position	Chemical Shift (δ, ppm)
Data derived from spectral image	

A representative 1H NMR spectrum for **6-epi-ophiobolin G** is available in the literature, providing a visual confirmation of the proton signals.



Table 2: 13C NMR Spectral Data of 6-epi-Ophiobolin G

Position Chemical Shift (δ, ppm) Data for the closely related 14,15-dehydro-6epi-ophiobolin G is available and can serve as a reference.[2]

Note: The definitive 13C NMR data for **6-epi-ophiobolin G** is detailed in the primary literature and should be consulted for precise assignments.

Experimental Protocols

The acquisition of high-quality NMR data is crucial for the unambiguous identification and characterization of natural products like **6-epi-ophiobolin G**. The following outlines a general experimental protocol for the NMR analysis of sesterterpenoids isolated from fungal extracts.

Sample Preparation

A standard protocol for preparing a sample for NMR analysis involves dissolving approximately 1-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3). The solution is then transferred to a 5 mm NMR tube. It is essential that the sample is free of particulate matter to ensure optimal spectral resolution.

NMR Data Acquisition

NMR spectra are typically recorded on a high-field spectrometer, such as a 500 MHz or 800 MHz instrument.

- 1H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms in the molecule.
- 13C NMR Spectroscopy: Carbon-13 NMR spectra are obtained to identify the chemical shifts
 of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer)
 experiments can be used to differentiate between CH, CH2, and CH3 groups.



- 2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is essential for the complete structural elucidation. This typically includes:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is critical for assembling the molecular framework.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

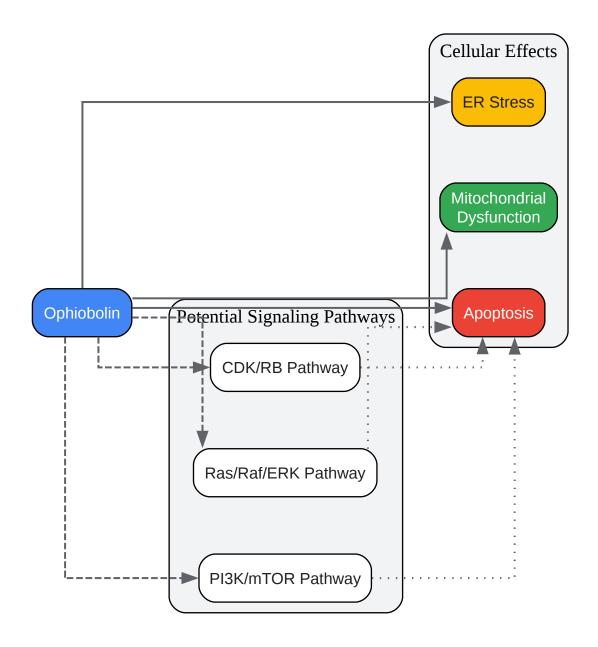
The specific parameters for each experiment, such as the number of scans, acquisition time, and relaxation delays, are optimized to achieve a good signal-to-noise ratio and resolution.

Biological Activity and Signaling Pathways

While specific signaling pathways for **6-epi-ophiobolin G** are not extensively detailed in the currently available literature, the broader class of ophiobolins, particularly ophiobolin A, has been shown to exhibit significant biological activities. These activities are often mediated through the induction of apoptosis, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.[3]

Studies on ophiobolin A have indicated its interaction with several key signaling pathways, including the PI3K/mTOR, Ras/Raf/ERK, and CDK/RB pathways.[4] These pathways are crucial regulators of cell growth, proliferation, and survival, and their perturbation by ophiobolins likely contributes to their observed cytotoxic effects. The structural similarities between **6-epi-ophiobolin G** and other bioactive ophiobolins suggest that it may share similar mechanisms of action.





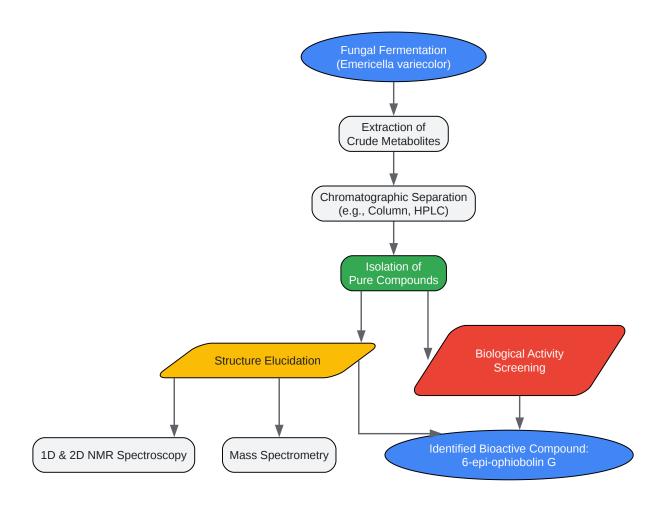
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Caption: Potential cellular effects and signaling pathways modulated by ophiobolins.

Experimental Workflow

The process of identifying and characterizing a novel natural product like **6-epi-ophiobolin G** from a biological source follows a structured workflow.





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Caption: Workflow for the discovery and characterization of 6-epi-ophiobolin G.

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